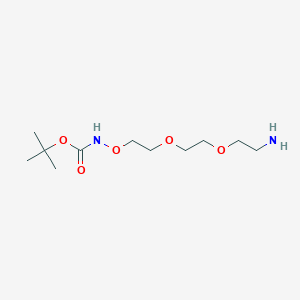

t-Boc-Aminooxy-PEG2-amine

Beschreibung

Significance of Polyethylene Glycol (PEG) Derivatives as Heterobifunctional Linkers in Research

Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com Their use in biomedical applications dates back to the 1970s, when they were first conjugated to proteins to prolong their circulation time in the body and reduce their immunogenicity. chempep.com The evolution of PEGylation technology has led to the development of heterobifunctional PEG linkers, which are specialized PEG chains with two different reactive functional groups at their ends. purepeg.comcd-bioparticles.net This dual functionality is crucial for modern bioconjugation strategies, as it allows for the sequential and controlled attachment of two different molecules, such as a drug and a targeting ligand. purepeg.com

The significance of heterobifunctional PEG linkers in research is underscored by their ability to impart favorable properties to the resulting conjugates. chempep.com These properties include:

Enhanced Water Solubility: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic molecules in aqueous environments, which is often a prerequisite for biological applications. chempep.com

Biocompatibility: PEG is well-tolerated in biological systems and exhibits minimal toxicity. chempep.com

Reduced Immunogenicity: The PEG chain can create a "stealth" effect, shielding the conjugated molecule from the host's immune system. chempep.com

Improved Pharmacokinetics: By increasing the hydrodynamic volume of a molecule, PEGylation can reduce its renal clearance, leading to a longer circulation half-life. chempep.com

These beneficial characteristics have made heterobifunctional PEG linkers indispensable tools in various research areas, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and diagnostic imaging agents. purepeg.comcd-bioparticles.net In the context of ADCs, for instance, these linkers enable the precise attachment of a cytotoxic drug to an antibody, ensuring that the therapeutic payload is delivered specifically to cancer cells while minimizing off-target effects. purepeg.com

Overview of t-Boc-Aminooxy-PEG2-amine's Distinctive Reactive Moieties for Academic Applications

This compound is a prime example of a heterobifunctional PEG linker designed for sophisticated bioconjugation applications. broadpharm.com Its structure features two distinct reactive groups at either end of a short, discrete PEG spacer, providing researchers with orthogonal handles for chemical modification.

The two key reactive moieties are:

A Boc-protected aminooxy group (-ONH-Boc): This functional group is relatively stable under many reaction conditions but can be deprotected under mild acidic conditions to reveal a highly reactive aminooxy group (-ONH2). broadpharm.comdcchemicals.com The free aminooxy group can then selectively react with aldehydes or ketones to form a stable oxime linkage. dcchemicals.comaxispharm.com This chemoselective ligation is particularly valuable as it can be performed in the presence of other functional groups, allowing for precise and controlled conjugation. nih.gov

A terminal primary amine (-NH2): This versatile functional group can readily react with a variety of electrophiles, such as carboxylic acids (in the presence of activating agents), activated NHS esters, and isothiocyanates, to form stable amide or thiourea (B124793) bonds, respectively. dcchemicals.comthermofisher.com

The presence of these two distinct reactive groups, combined with the strategic use of the Boc protecting group, allows for a stepwise conjugation strategy. This level of control is essential for the rational design and synthesis of well-defined bioconjugates for academic research.

Fundamental Contributions to Bioconjugation and Molecular Engineering Research

The unique structural features of this compound have led to its significant contributions in the fields of bioconjugation and molecular engineering. Its ability to facilitate the precise assembly of molecular components has enabled researchers to construct novel biomaterials, therapeutic agents, and research tools with tailored properties.

The Boc-protected aminooxy group is a cornerstone of the utility of this compound. The tert-butyloxycarbonyl (Boc) protecting group renders the aminooxy moiety inert during the initial conjugation steps involving the terminal primary amine. nih.gov This orthogonality is crucial for preventing undesired side reactions and ensuring the homogeneity of the final product.

Once the initial conjugation is complete, the Boc group can be selectively removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to unmask the reactive aminooxy group. dcchemicals.combroadpharm.com This deprotected aminooxy group exhibits a high degree of chemoselectivity, reacting specifically with aldehydes and ketones to form a stable oxime bond. axispharm.comrsc.org This reaction is highly efficient and can be carried out in aqueous buffers, making it compatible with a wide range of biological molecules. nih.gov The stability of the resulting oxime linkage is another key advantage, as it is more resistant to hydrolysis compared to other linkages like hydrazones. nih.gov

This selective reactivity has been exploited in various research applications, including:

Site-specific modification of proteins: By introducing an aldehyde or ketone group into a specific site on a protein, researchers can use an aminooxy-functionalized linker to attach a payload of interest with high precision.

Carbohydrate conjugation: The reducing end of many carbohydrates contains an aldehyde group in its open-chain form, which can be directly conjugated to a deprotected aminooxy linker. nih.gov

Development of PROTACs: In the field of targeted protein degradation, this compound can serve as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). targetmol.com

The terminal primary amine of this compound provides a versatile handle for the initial conjugation step. Primary amines are highly nucleophilic and can react with a broad range of electrophilic functional groups. thermofisher.com This allows for the attachment of the linker to various molecules, including proteins, peptides, and small-molecule drugs.

Common reactions involving the terminal primary amine include:

Amide bond formation: In the presence of activating agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), the primary amine can react with carboxylic acids to form a stable amide bond. dcchemicals.com

Reaction with NHS esters: N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, forming stable amide bonds under mild conditions. thermofisher.combroadpharm.com This is a widely used strategy for labeling proteins and other biomolecules. broadpharm.com

The strategic placement of the primary amine at one end of the linker, with the other end being protected, allows for a sequential and controlled conjugation process. This is a fundamental principle in the design of complex molecular architectures for biomedical research.

Key contributions of the PEG2 spacer include:

Solubility Enhancement: The hydrophilic nature of the PEG chain helps to improve the aqueous solubility of the conjugate, which is particularly important when working with hydrophobic drugs or peptides. broadpharm.com

Spatial Separation: The spacer provides a defined distance between the two conjugated molecules, which can be critical for maintaining their individual biological functions. For example, it can prevent steric hindrance between a targeting antibody and its antigen or between an enzyme and its substrate.

Flexibility: The PEG chain is flexible, which can allow for optimal orientation of the conjugated molecules for biological interactions. chempep.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H24N2O5 | broadpharm.com |

| Molecular Weight | 264.3 g/mol | broadpharm.com |

| CAS Number | 252378-69-1 | broadpharm.com |

| Purity | ≥95% - 98% | broadpharm.comaxispharm.com |

| Solubility | Water, DMSO, DMF, DCM | broadpharm.com |

| Storage Condition | -20°C | broadpharm.com |

Table 2: Reactive Functional Groups and Their Conjugation Chemistry

| Functional Group | Reactive Partner | Resulting Linkage | Key Features | Source |

| Aminooxy (-ONH2) | Aldehyde, Ketone | Oxime | Chemoselective, stable linkage | dcchemicals.comaxispharm.com |

| Primary Amine (-NH2) | Carboxylic Acid, NHS Ester | Amide | Versatile, stable linkage | dcchemicals.comthermofisher.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O5/c1-11(2,3)18-10(14)13-17-9-8-16-7-6-15-5-4-12/h4-9,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNRKSSHYXYKTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501202806 | |

| Record name | 1,1-Dimethylethyl 11-amino-3,6,9-trioxa-2-azaundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501202806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252378-69-1 | |

| Record name | 1,1-Dimethylethyl 11-amino-3,6,9-trioxa-2-azaundecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252378-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 11-amino-3,6,9-trioxa-2-azaundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501202806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Mechanistic Insights for T Boc Aminooxy Peg2 Amine Derivatives

Selective Deprotection Methodologies of the Boc Group for Subsequent Functionalization

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to cleavage under acidic conditions. wikipedia.orgresearchgate.net The removal of the Boc group from t-Boc-Aminooxy-PEG2-amine is a critical step to unmask the aminooxy functionality for subsequent reactions.

Standard deprotection protocols typically involve the use of strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in methanol (B129727) or ethyl acetate. wikipedia.orgfishersci.co.uk The reaction proceeds through the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene (B52900) and carbon dioxide to yield the free amine. To prevent potential side reactions from the carbocation intermediate, scavenger reagents like anisole (B1667542) can be employed. wikipedia.org

Alternative and milder methods have been developed for substrates that are sensitive to strong acids. fishersci.co.uknih.gov These can include:

Aqueous Phosphoric Acid: An 85% aqueous solution of phosphoric acid provides an effective and mild reagent for N-Boc deprotection, compatible with acid-sensitive functionalities. researchgate.net

Oxalyl Chloride in Methanol: This system offers a mild and selective method for Boc deprotection at room temperature. researchgate.netnih.gov The mechanism is thought to be broader than the simple in situ generation of HCl. nih.gov

Lewis Acids: Reagents such as aluminum chloride (AlCl₃) can facilitate the selective cleavage of the N-Boc group. wikipedia.org

Trimethylsilyl Iodide (TMSI): Sequential treatment with TMSI followed by methanol can be used for deprotection under non-harsh conditions. wikipedia.org

Oxime Ligation Chemistry: Principles and Academic Applications with the Aminooxy Moiety

Oxime ligation is a highly efficient and chemoselective reaction that forms a stable oxime bond from the condensation of an aminooxy group with an aldehyde or a ketone. louisville.eduaxispharm.comiris-biotech.de This reaction is a cornerstone of bioconjugation due to its favorable properties, including its ability to proceed under mild, often aqueous conditions, and the stability of the resulting oxime linkage. rsc.orgrsc.org

Reaction with Aldehydes and Ketones for Stable Oxime Formation

The reaction between the aminooxy moiety of deprotected this compound and a carbonyl compound (aldehyde or ketone) proceeds via nucleophilic addition to form a hemiaminal-like intermediate, which then dehydrates to yield the oxime. researchgate.netoxfordsciencetrove.comyoutube.com The reaction is generally faster with aldehydes than with ketones.

The rate of oxime formation is pH-dependent, with optimal conditions typically found in slightly acidic environments (pH ~4.5). nih.gov However, for many biological applications, the reaction needs to occur at a physiological pH. To accelerate the reaction under these conditions, catalysts such as aniline (B41778) and its derivatives are often employed. rsc.orgrsc.orgnih.gov Aniline catalysis proceeds through the formation of a more reactive protonated Schiff base intermediate, significantly increasing the rate of oxime formation. rsc.org

The stability of the resulting oxime bond is a key advantage, being more resistant to hydrolysis compared to imines and hydrazones, particularly at physiological pH. iris-biotech.dersc.org This stability makes oxime ligation a reliable method for creating long-lasting linkages in various applications. nih.gov

Conditions for Reductive Amine Formation (Hydroxylamine Linkages)

While oximes are stable, the hydroxylamine (B1172632) linkage can be further reduced to form a more stable amine bond through a process known as reductive amination. wikipedia.orglibretexts.org This two-step, one-pot process involves the initial formation of the oxime, followed by its reduction. acs.org

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) under acidic conditions. acs.org Other methods for the reduction of hydroxylamines to amines include the use of indium powder in aqueous media or catalytic hydrogenation. acs.org This conversion of an oxime to an amine bond can be advantageous in applications requiring even greater stability than that offered by the oxime linkage.

Amine-Reactive Conjugation Chemistry

The terminal primary amine of this compound provides a versatile handle for conjugation to a variety of molecules, primarily through the formation of stable amide bonds. adcreview.com

Amide Bond Formation via Carboxylic Acid and Activated Ester Coupling (NHS, PFP)

A common strategy for labeling primary amines is their reaction with activated esters, such as N-hydroxysuccinimidyl (NHS) esters and pentafluorophenyl (PFP) esters. thermofisher.comwikipedia.org These reactions are efficient and result in the formation of a stable amide bond.

NHS Esters: NHS esters react with primary amines in a pH range of 7.2 to 9 to form a stable amide linkage. thermofisher.comwindows.netbroadpharm.com The reaction is typically carried out in buffers such as phosphate, bicarbonate, or borate. thermofisher.com However, NHS esters are susceptible to hydrolysis, which can compete with the desired amine reaction, especially at higher pH values. thermofisher.comresearchgate.net

PFP Esters: PFP esters are also highly reactive towards primary amines, forming amide bonds under similar conditions to NHS esters. wikipedia.orgprecisepeg.com A key advantage of PFP esters is their increased resistance to spontaneous hydrolysis compared to NHS esters, which can lead to more efficient conjugation reactions. wikipedia.orgresearchgate.netthieme-connect.com

The choice between NHS and PFP esters often depends on the specific reaction conditions and the stability of the molecules involved. researchgate.net

Integration with Carbonyl-Containing Substrates in Research Contexts

The dual functionality of this compound allows for its integration with substrates containing both carboxylic acid (or activated ester) and carbonyl functionalities. In a typical research scenario, the amine end of the linker can be first conjugated to a molecule containing a carboxylic acid or an activated ester. Following this, the Boc protecting group on the aminooxy moiety is removed, and the now-free aminooxy group can be reacted with a carbonyl-containing substrate to form a stable oxime linkage. This sequential approach allows for the controlled and specific assembly of complex molecular architectures.

Design and Synthesis of Advanced this compound Conjugates

The heterobifunctional nature of this compound, possessing a protected aminooxy group and a reactive primary amine, makes it a valuable building block for the construction of more complex and advanced molecular architectures. By strategically modifying the terminal amine, a diverse range of functionalities can be introduced, enabling its application in sophisticated bioconjugation strategies, such as click chemistry, and the development of multi-functional linkers for complex molecular assemblies.

Incorporating Azide (B81097) and Alkyne Functionalities for Click Chemistry Applications

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has become an indispensable tool in chemical biology and drug discovery for its high efficiency, specificity, and biocompatibility. The introduction of azide or alkyne moieties onto the this compound scaffold transforms it into a versatile linker compatible with these powerful ligation techniques.

Synthesis of t-Boc-Aminooxy-PEG2-azide

The conversion of the primary amine in this compound to an azide can be achieved through a diazotransfer reaction. This method is a common and effective way to introduce an azide group. The reaction typically involves treating the amine with a diazotransfer reagent, such as imidazole-1-sulfonyl azide hydrochloride or triflic azide, in the presence of a base. The primary amine attacks the diazotransfer reagent, leading to the formation of a triazene (B1217601) intermediate, which then fragments to yield the desired azide and a sulfonamide byproduct. The reaction conditions are generally mild, making this approach suitable for molecules with sensitive functional groups like the t-Boc-protected aminooxy group.

A key advantage of this method is its efficiency and the stability of the resulting azide group, which is relatively unreactive towards many common reagents, yet highly reactive with alkynes in the presence of a copper(I) catalyst or with strained cyclooctynes without a catalyst.

Synthesis of t-Boc-Aminooxy-PEG2-alkyne

To introduce a terminal alkyne, the primary amine of this compound can be acylated using an alkyne-containing activated ester, such as propargyl-NHS ester, or by reaction with an alkyne-containing carboxylic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction forms a stable amide bond, linking the propargyl group to the PEG spacer.

The choice of the alkyne moiety can be tailored for specific applications. For instance, while a simple propargyl group is suitable for CuAAC, more sterically hindered or strained alkynes, such as those based on dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), can be introduced for copper-free SPAAC reactions. These are particularly valuable for biological applications where the cytotoxicity of copper is a concern.

Applications in Bioconjugation

Once functionalized with an azide or alkyne, the this compound linker becomes a powerful tool for constructing complex bioconjugates. For example, t-Boc-Aminooxy-PEG2-azide can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can link a ligand for a target protein to a ligand for an E3 ubiquitin ligase. rsc.org The azide group allows for the efficient conjugation to an alkyne-modified ligand via click chemistry. After the click reaction, the Boc protecting group can be removed under acidic conditions to reveal the aminooxy group, which can then be ligated to a second molecule containing a ketone or aldehyde, such as a modified protein or another small molecule ligand.

The versatility of these azide and alkyne-functionalized linkers is summarized in the table below:

| Functional Group | Reactive Partner | Reaction Type | Key Features |

| Azide | Terminal Alkyne | CuAAC | High efficiency, requires copper catalyst. |

| Azide | Strained Alkyne (e.g., DBCO, BCN) | SPAAC | Copper-free, ideal for biological systems. |

| Alkyne | Azide | CuAAC/SPAAC | Versatile for conjugating to azide-modified molecules. |

Strategies for Creating Multi-Functional Linkers in Complex Molecular Architectures

The development of multi-functional linkers is crucial for the construction of complex molecular architectures, such as antibody-drug conjugates (ADCs) with high drug-to-antibody ratios, targeted drug delivery systems, and multivalent probes for diagnostics. This compound can serve as a starting point for the synthesis of such advanced linkers.

Branched Architectures from a Primary Amine

A key strategy for creating multi-functional linkers from a primary amine involves the use of a branching core molecule. The primary amine of this compound can be reacted with a molecule that contains multiple reactive sites. For example, reaction with a tri- or tetra-functionalized core molecule, where one functionality is reactive towards the amine (e.g., an NHS ester or isocyanate) and the other functionalities are orthogonal reactive groups (e.g., protected amines, carboxylic acids, or additional click chemistry handles), can generate a branched structure.

One approach is to use a symmetrically branched molecule, such as tris(2-aminoethyl)amine, where the central tertiary amine serves as a branching point. The primary amines of this core can be functionalized with other PEG chains or reactive groups before or after conjugation to the this compound.

Another strategy involves the sequential addition of building blocks. For instance, the primary amine of this compound can be reacted with a molecule containing two protected functional groups, such as a di-protected amino acid. After deprotection, these two newly introduced functional groups can be further elaborated to introduce additional functionalities.

Dendritic and Multi-Arm Structures

For creating even more complex, higher-order structures, dendritic or multi-arm PEG linkers can be synthesized. While typically multi-arm PEGs are synthesized by polymerizing ethylene (B1197577) oxide from a multi-functional initiator, it is also possible to build up a branched structure from a single primary amine. This can be achieved by using divergent synthesis approaches where layers of branching units are added sequentially. For example, the primary amine of this compound could be reacted with a molecule containing two protected amines. After deprotection, each of these new amines could be reacted with another similar branching unit, doubling the number of terminal functional groups at each step.

These strategies allow for the precise control over the number and type of functional groups in the final linker, enabling the creation of highly tailored molecules for specific applications. The table below summarizes some potential strategies for creating multi-functional linkers from this compound.

| Strategy | Description | Potential Number of Functional Groups |

| Reaction with a Branched Core | The primary amine is reacted with a small molecule containing multiple functional groups. | 3 or more |

| Sequential Addition of Building Blocks | Stepwise addition of bifunctional molecules to create a branched structure. | 2 or more |

| Divergent Dendritic Synthesis | Iterative reaction cycles to build up a dendritic structure from the primary amine. | Can be systematically increased (e.g., 2, 4, 8) |

These advanced synthetic strategies significantly expand the utility of this compound, transforming it from a simple bifunctional linker into a versatile platform for the construction of sophisticated and multi-functional molecular systems for a wide range of applications in chemistry, biology, and medicine.

Applications of T Boc Aminooxy Peg2 Amine in Targeted Bioconjugation and Chemical Biology

Targeted Protein Degradation (TPD) and PROTAC Technology

Targeted protein degradation (TPD) is a therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. medchemexpress.com Proteolysis-targeting chimeras (PROTACs) are key players in this strategy. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.comnih.gov This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. nih.gov

Engineering PROTAC Linkers with t-Boc-Aminooxy-PEG2-amine Derivatives

The linker component of a PROTAC is not merely a spacer but plays a critical role in the efficacy of the degrader. Its length, flexibility, and solubility influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase). PEG moieties are among the most common motifs incorporated into PROTAC linkers due to their ability to enhance aqueous solubility and provide flexible spacing. nih.gov

This compound serves as a valuable building block for synthesizing these crucial linkers. medchemexpress.com Its distinct functionalities allow for a modular and controlled assembly of the final PROTAC molecule.

Terminal Amine: The primary amine group can be readily coupled to a carboxylic acid-functionalized E3 ligase ligand (such as those for cereblon or VHL) or a target protein ligand through standard amide bond formation. broadpharm.com

Boc-Protected Aminooxy Group: The Boc protecting group ensures that the highly reactive aminooxy moiety remains inert during the initial coupling steps. Following the conjugation of the first ligand, the Boc group can be removed under mild acidic conditions. This unmasks the aminooxy group, making it available for reaction with an aldehyde or ketone-functionalized binding ligand for the target protein, forming a stable oxime linkage. broadpharm.com

PEG2 Spacer: The short, hydrophilic PEG2 chain helps to improve the solubility of the resulting PROTAC, which is often a challenge with these relatively large and complex molecules. nih.gov

The table below summarizes the reactive components of this compound and their roles in PROTAC synthesis.

| Functional Group | Reactivity and Role | Common Reaction Partner |

|---|---|---|

| Primary Amine (-NH2) | Forms stable amide bonds. Used to connect to one of the PROTAC's terminal ligands. | Carboxylic acids, activated NHS esters. |

| Boc-Protected Aminooxy (-ONH-Boc) | A protected functional group that, after deprotection, reacts to form oxime bonds. | Deprotection with mild acid. |

| Aminooxy (-ONH2) | Reacts chemoselectively with aldehydes or ketones to form a stable oxime linkage. | Aldehydes, Ketones. |

| PEG2 Spacer (-OCH2CH2OCH2CH2-) | Provides flexibility and increases aqueous solubility of the PROTAC molecule. | N/A (Structural role) |

Strategies for Bridging E3 Ubiquitin Ligases and Target Proteins in Degradation Research

The primary strategy of PROTACs is to physically bridge an E3 ubiquitin ligase and a target protein. nih.gov The success of this "induced proximity" depends heavily on the geometry and properties of the linker connecting the two binding moieties. The linker must position the two proteins in a specific orientation that allows for the efficient transfer of ubiquitin from the E3 ligase complex to accessible lysine (B10760008) residues on the target protein's surface.

Antibody-Drug Conjugates (ADCs) Development

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. This approach allows for the selective delivery of chemotherapy to cancer cells, thereby minimizing off-target toxicity. The linker that connects the antibody and the drug is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy.

Site-Specific Conjugation Approaches Utilizing this compound Linkers

Traditional methods for creating ADCs often result in heterogeneous mixtures with varying numbers of drugs attached at different locations on the antibody. nih.gov This heterogeneity can negatively impact the therapeutic window and consistency of the ADC. Consequently, site-specific conjugation methods that produce homogeneous ADCs with a defined drug-to-antibody ratio (DAR) are highly desirable. nih.gov

Linkers derived from this compound are well-suited for site-specific conjugation strategies that rely on oxime ligation. nih.gov One such advanced method involves the enzymatic remodeling of the native glycans present on the antibody (specifically at the Asn-297 residue). nih.gov

The process involves these key steps:

Enzymatic Glycan Remodeling: Enzymes such as galactosyltransferase and sialyltransferase are used to introduce terminal sialic acid residues onto the antibody's native glycans. nih.govnih.gov

Aldehyde Generation: Mild periodate (B1199274) oxidation of these sialic acid residues generates reactive aldehyde groups, providing a unique chemical handle for conjugation, away from the antibody's antigen-binding sites. nih.gov

Drug-Linker Synthesis: In parallel, this compound is used to prepare the drug-linker payload. The terminal amine is first conjugated to a cytotoxic drug. Subsequently, the Boc protecting group is removed to expose the aminooxy functionality.

Oxime Ligation: The aminooxy-functionalized drug-linker is then reacted with the aldehyde-bearing antibody. The aminooxy group specifically attacks the aldehyde, forming a stable oxime bond and yielding a site-specifically conjugated ADC. broadpharm.comnih.gov

This approach allows for precise control over the conjugation site and the number of drug molecules attached per antibody, leading to a more homogeneous and well-defined therapeutic agent. nih.gov

Enhancing Drug Solubility and Pharmacokinetic Profiles via PEGylation Strategies

Many potent cytotoxic agents used in ADCs are highly hydrophobic. This poor solubility can lead to aggregation of the ADC, reducing its efficacy and potentially increasing its immunogenicity. The incorporation of a hydrophilic linker can mitigate these issues.

Improved Solubility: The PEG spacer helps to solubilize the hydrophobic drug, preventing aggregation and improving the handling and formulation of the ADC.

Enhanced Pharmacokinetics: By increasing the hydrodynamic radius and masking the hydrophobic drug, the PEG linker can help to reduce renal clearance and improve the ADC's circulation half-life.

The table below outlines the benefits of using PEGylated linkers derived from this compound in ADC development.

| Property | Benefit in ADC Development |

|---|---|

| Increased Hydrophilicity | Enhances the aqueous solubility of the ADC, reducing the risk of aggregation. broadpharm.com |

| Flexibility | Provides spatial separation between the antibody and the cytotoxic drug. |

| Biocompatibility | PEG is well-tolerated and can reduce the immunogenicity of the conjugate. |

| Improved Pharmacokinetics | Can lead to a longer circulation half-life and better drug exposure at the tumor site. |

Advanced Bioconjugation for Molecular Probes and Diagnostics

The unique reactivity of this compound also makes it a valuable tool for constructing molecular probes and diagnostic reagents. Bioconjugation, the chemical linking of two biomolecules, is fundamental to the creation of these tools. The orthogonal reactive groups of this compound allow for the precise and stepwise assembly of complex molecular constructs.

For example, a fluorescent dye containing a carboxylic acid or NHS ester can be coupled to the terminal amine of this compound. After this initial conjugation, the Boc group can be cleaved to reveal the aminooxy group. This fluorescently-labeled aminooxy-PEG2 linker can then be used to tag biomolecules (such as proteins or cell surface glycans) that have been engineered or chemically modified to contain an aldehyde or ketone group. This strategy is particularly useful for:

Fluorescent Labeling: Creating fluorescently tagged antibodies or proteins for use in immunoassays, fluorescence microscopy, and flow cytometry. The aminooxy-aldehyde ligation provides a stable and specific linkage.

Surface Modification: Immobilizing proteins or other biomolecules onto surfaces (e.g., microarrays, biosensors) that have been functionalized with aldehyde groups. The PEG2 spacer provides a flexible tether that can improve the accessibility of the immobilized biomolecule.

Development of Activity-Based Probes: Designing probes that can covalently label specific enzymes or proteins within a complex biological sample.

The chemoselective nature of the aminooxy-aldehyde reaction is a significant advantage, as it can proceed under mild, aqueous conditions without interfering with other functional groups commonly found in biological systems, ensuring the integrity and function of the labeled biomolecule.

Development of Imaging Probes and Fluorescent Labels for Biological Systems

The architecture of this compound is well-suited for the synthesis of custom imaging probes and fluorescent labels. The linker enables the covalent attachment of a reporter molecule (e.g., a fluorophore) to a targeting moiety (e.g., a peptide, antibody, or small molecule ligand), creating a specific probe for biological systems.

In a typical synthetic scheme, the primary amine of the linker is first reacted with a fluorescent dye that has been functionalized with an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester. After this conjugation, the Boc group is removed, exposing the aminooxy group. This functionalized fluorophore can then be linked to a biomolecule that possesses or has been engineered to contain a ketone or aldehyde. This strategy allows for the precise, site-specific labeling of biomolecules, minimizing the potential for functional disruption that can occur with less specific labeling methods. The short, hydrophilic PEG2 spacer helps to improve the water solubility of the resulting conjugate and can reduce non-specific binding interactions.

Construction of Radiopharmaceuticals and Radiotheranostic Agents

In the field of nuclear medicine, this compound can be employed as a heterobifunctional linker for the construction of radiolabeled molecules for imaging (e.g., PET or SPECT) and therapy. The linker facilitates the connection of a radionuclide-chelating agent to a targeting vector that directs the radioactivity to a specific biological target, such as a tumor cell receptor.

The synthesis process would typically involve conjugating a chelator, pre-activated with an amine-reactive functional group, to the primary amine of the this compound linker. Subsequently, the Boc-protected aminooxy group is deprotected and ligated to a targeting biomolecule containing a carbonyl group. This modular approach allows for the separate optimization of the chelator and targeting vehicle before they are combined. After the final conjugate is assembled and purified, the chelator can be loaded with a suitable radionuclide.

Probing Biomolecular Interactions and Ligand-Target Engagements

Understanding the interactions between molecules is fundamental to cell biology and drug discovery. This compound can be used to create chemical probes designed to study these interactions, often in the context of identifying the binding partners of a specific ligand.

For example, a known small molecule ligand can be modified to include a ketone or aldehyde. Separately, an analytical tag, such as biotin (B1667282), can be attached to the primary amine of the this compound linker. After deprotection of the aminooxy group, the biotin-linker conjugate can be attached to the modified small molecule via oxime ligation. The resulting probe can be introduced to a complex biological sample, such as a cell lysate. The ligand portion of the probe will bind to its specific protein target(s), and the entire complex can then be captured and isolated using the high-affinity interaction between biotin and streptavidin-coated beads. The captured proteins can subsequently be identified by techniques like mass spectrometry, revealing the binding partners of the original ligand.

Protein and Peptide Modification for Functional Studies

The ability to selectively modify proteins and peptides is crucial for elucidating their function, structure, and dynamics. This compound provides a means to introduce specific modifications or other functional molecules to these biomolecules.

Covalent Attachment to Protein Residues and Engineered Sites

Site-specific modification of proteins can be achieved using this compound in conjunction with genetic code expansion techniques. Scientists can incorporate non-canonical amino acids containing a unique chemical handle, such as a ketone group (e.g., p-acetylphenylalanine), into a specific site within a protein's sequence.

The this compound linker can first be conjugated through its primary amine to a molecule of interest (e.g., a drug, a polymer like a larger PEG chain, or a spectroscopic probe). Following deprotection of the aminooxy group, this entire construct can be selectively attached to the engineered protein at the site of the ketone-bearing amino acid. This approach offers precise control over the location of the modification, ensuring homogeneity of the final product and preserving the protein's native structure and function.

Table 1: Reaction Scheme for Site-Specific Protein Modification

| Step | Reactant 1 | Reactant 2 | Resulting Bond | Product |

| 1 | This compound (Amine terminus) | NHS-ester activated Molecule X | Amide | Molecule X-PEG2-Aminooxy-Boc |

| 2 | Molecule X-PEG2-Aminooxy-Boc | Acid (e.g., TFA) | N/A (Deprotection) | Molecule X-PEG2-Aminooxy |

| 3 | Molecule X-PEG2-Aminooxy | Protein with engineered ketone site | Oxime | Site-specifically modified Protein |

Synthesis Support in Polypeptide Chains

In solid-phase peptide synthesis (SPPS), the Boc protecting group is a foundational component of one of the major chemical strategies. While this compound is not a standard amino acid, its bifunctional nature allows it to be incorporated into peptide synthesis workflows. youtube.com It can be used to introduce a specific point of attachment for other molecules onto a synthetic peptide.

For instance, the primary amine of the linker can be coupled to the C-terminal carboxylic acid of a growing peptide chain on a solid support resin. Standard SPPS cycles can then be used to extend the peptide from the other terminus of the linker if it were appropriately functionalized. More commonly, after the full peptide is synthesized and cleaved from the resin, the linker's deprotected aminooxy group provides a unique chemical handle for conjugating the peptide to another molecule, such as a carrier protein or a fluorescent tag, via oxime ligation.

Applications in Cell Culture and Proteomics Research

The compound finds utility in more complex biological settings, including live cell studies and broad-scale protein analysis. youtube.com The biocompatibility of the PEG spacer is advantageous in these contexts.

In cell culture, this compound can be used to assemble probes for cell-surface labeling. A targeting ligand that binds to a specific cell-surface receptor could be equipped with a ketone handle. This ligand could then be conjugated to a reporter molecule (like biotin or a fluorophore) via the linker. When introduced to cells in culture, this probe would specifically label the cells expressing the target receptor, allowing for their visualization by microscopy or quantification by flow cytometry.

In proteomics, the linker is valuable for creating activity-based probes or affinity-based enrichment tools. As described in section 3.3.3, its ability to link a targeting warhead to an enrichment tag (like biotin) allows for the selective isolation of specific protein classes from complex proteomes for subsequent analysis by mass spectrometry. This enables researchers to study protein expression, function, and post-translational modifications on a global scale.

Table 2: Summary of Functional Groups and Reactions

| Functional Group on Linker | Protecting Group | Reactive Partner | Resulting Linkage | Key Application Area |

| Primary Amine (-NH₂) | None | Activated Carboxylic Acid (e.g., NHS ester) | Amide | Attachment of dyes, drugs, chelators, biotin |

| Aminooxy (-O-NH₂) | Boc (tert-butyloxycarbonyl) | Aldehyde or Ketone | Oxime | Site-specific conjugation to proteins/peptides |

Integration of T Boc Aminooxy Peg2 Amine into Materials Science and Nanotechnology Research

Surface Functionalization for Biomedical Applications

The ability to control the interface between a synthetic material and a biological environment is critical for the success of biomedical devices. t-Boc-Aminooxy-PEG2-amine serves as a key reagent in surface functionalization strategies aimed at improving the biocompatibility and performance of these devices. biochempeg.com

Engineering Biocompatible Coatings on Device Surfaces

The creation of biocompatible coatings is essential to prevent adverse reactions, such as inflammation or thrombosis, when a medical device is implanted. Polyethylene glycol (PEG) chains are widely recognized for their ability to create biocompatible surfaces. The this compound linker can be used to graft PEG-containing layers onto device surfaces. The terminal amine group allows for covalent attachment to materials with complementary functional groups (e.g., carboxylic acids, NHS esters) on their surface. broadpharm.comaxispharm.com

Once the linker is immobilized, the Boc-protecting group can be removed under mild acidic conditions, exposing the aminooxy group. broadpharm.comchemsrc.com This exposed group can then react with aldehydes or ketones on other molecules or surfaces to form stable oxime linkages. broadpharm.comnih.gov This two-step process provides a controlled method for engineering functional coatings on various substrates, contributing to the development of materials for medical research, drug-release systems, and functional coatings. biochempeg.com

Mitigation of Non-Specific Protein Adsorption and Enhanced Hydrophilicity

A major challenge in biomedical applications is the non-specific adsorption of proteins onto material surfaces, which can trigger undesirable biological responses and reduce the efficacy of devices. PEG is well-known for its protein-repellent properties. nih.gov The hydrophilic PEG spacer in this compound increases the solubility of modified surfaces in aqueous media and helps create a hydration layer that sterically hinders the approach of proteins, thereby reducing non-specific binding. broadpharm.combiorxiv.org

The incorporation of PEG derivatives like this compound into surface coatings significantly enhances surface hydrophilicity. broadpharm.com This property is crucial for improving the biocompatibility of materials used in applications ranging from biosensors to drug delivery vehicles. biorxiv.org Research has shown that PEG-modified surfaces can lead to a substantial decrease in non-specific protein binding, which is a critical factor for the performance of immunoassays and other diagnostic platforms. nih.gov

Polymer Chemistry and Hydrogel Formation

This compound is a valuable building block in polymer chemistry, enabling the synthesis of complex macromolecular architectures such as graft polymers and the formation of hydrogels for biomedical use.

Synthesis of Graft Polymers and Advanced Polymeric Scaffolds

Graft polymers, which consist of a main polymer backbone with polymeric side chains, can be designed to have specific properties for advanced applications. The bifunctional nature of this compound allows it to be incorporated into polymer chains, providing a reactive site for subsequent grafting reactions. For instance, the amine group can be used to polymerize or attach the linker to a polymer backbone. Following deprotection of the aminooxy group, side chains can be "grafted from" or "grafted to" this site.

This strategy is employed in the creation of advanced polymeric scaffolds for tissue engineering. These scaffolds are designed to mimic the natural extracellular matrix (ECM) and support cell growth and tissue regeneration. researchgate.net The ability to create well-defined graft polymers is crucial for controlling the mechanical properties and biological activity of these scaffolds. beilstein-journals.org

Table 1: Research Findings on PEG-based Polymer Scaffolds

| Research Focus | Key Finding | Potential Application |

|---|---|---|

| Synthesis of Graft Polyrotaxane | Demonstrated a simplified, three-step reaction to produce graft polyrotaxanes using a PEG-amine backbone, crucial for kinetic control. beilstein-journals.org | Advanced materials with mobile components. |

| Emulsion Graft Polymerization | Used radiation-induced graft polymerization to create amine-type adsorbents on a nonwoven fabric with high grafting density. researchgate.net | Metal ion adsorption and separation. |

Role in the Development of Hydrogels for Tissue Engineering and Drug Delivery

Hydrogels are three-dimensional, water-swollen polymer networks that are widely used in tissue engineering and as vehicles for drug delivery due to their tissue-like properties and high water content. nih.gov PEG-based hydrogels are particularly attractive because they are biocompatible and resistant to protein adsorption.

This compound can act as a crosslinker or a functionalizing agent in hydrogel formation. The terminal amine and the deprotected aminooxy group can participate in crosslinking reactions with polymers containing suitable reactive partners, such as aldehydes or activated acids. broadpharm.comnih.gov This "click chemistry" approach, specifically the formation of oxime bonds, allows for the creation of biocompatible hydrogels under mild conditions, which is suitable for encapsulating cells or therapeutic proteins. nih.gov The properties of these hydrogels, such as mechanical strength and swelling ratio, can be tuned for specific applications in regenerative medicine and controlled drug release systems. nih.govnih.govmdpi.com

Nanomaterial Surface Engineering

The surface properties of nanomaterials dictate their interaction with biological systems. Surface engineering with molecules like this compound is a key strategy for developing functional nanomaterials for biomedical applications, including diagnostics and therapeutics. biochempeg.comnih.gov

The functionalization of nanoparticles, such as gold or silica (B1680970) nanoparticles, with this compound can impart desirable properties like colloidal stability, biocompatibility, and specific targeting capabilities. nih.govmdpi.com The primary amine of the linker can be used to attach it to the nanoparticle surface through various conjugation chemistries. mdpi.com The PEG spacer provides a hydrophilic shield that prevents aggregation and reduces non-specific interactions. biorxiv.org

Following surface attachment, the Boc-protected aminooxy group serves as a latent reactive site. Its deprotection unmasks the aminooxy functionality, which can then be used to conjugate biomolecules such as peptides, antibodies, or nucleic acids that have been modified to contain an aldehyde or ketone group. broadpharm.com This modular approach allows for the precise engineering of nanomaterial surfaces for applications in targeted drug delivery, bio-imaging, and biosensing. mdpi.comrsc.org

Table 2: Properties and Applications of this compound

| Property | Description | Relevance in Materials Science |

|---|---|---|

| Bifunctionality | Contains a protected aminooxy group and a primary amine. chemsrc.com | Allows for sequential, controlled conjugation to surfaces and other molecules. |

| PEG Spacer | A short, hydrophilic diethylene glycol chain. broadpharm.com | Enhances water solubility, reduces protein adsorption, and improves biocompatibility. broadpharm.comnih.gov |

| Boc Protection | The tert-Butyloxycarbonyl group protects the aminooxy functionality. | Enables selective reaction of the terminal amine; the aminooxy group can be deprotected under mild acidic conditions for subsequent reactions. broadpharm.com |

| Reactive Termini | The primary amine reacts with acids and NHS esters; the aminooxy group reacts with aldehydes and ketones. broadpharm.combroadpharm.com | Versatile for covalent attachment to a wide range of materials, polymers, and biomolecules. |

Functionalization of Nanoparticles (e.g., Gold Nanoparticles, Lipid Nanoparticles)

The strategic design of this compound enables its use in modifying the surfaces of various nanoparticles, thereby imparting new functionalities for enhanced performance in biological systems. The process typically involves two main steps: anchoring the linker to the nanoparticle surface via its amine group, followed by the deprotection of the Boc group to expose the aminooxy functionality for subsequent conjugation.

Gold Nanoparticles (AuNPs)

Gold nanoparticles are widely used in biomedical research due to their unique optical and electronic properties. mdpi.com Surface functionalization is critical for their application in diagnostics and therapeutics. biomedres.usnih.gov While direct attachment to gold surfaces often utilizes thiol chemistry, amine-terminated linkers like this compound can be effectively conjugated to AuNPs that have been pre-functionalized with a carboxylated shell. The amine group of the linker reacts with the carboxylic acid groups on the AuNP surface in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form stable amide bonds. researchgate.netnih.gov

Alternatively, amine-containing ligands can modify the surface charge of AuNPs through electrostatic interactions, which can influence their catalytic activity and stability. nih.govmdpi.com Once the this compound linker is attached, the nanoparticle is rendered with latent reactivity. The Boc protecting group can be removed under mild acidic conditions, exposing the terminal aminooxy group (-ONH2). This group has a specific reactivity towards aldehydes and ketones, forming a stable oxime linkage. broadpharm.combroadpharm.com This two-step functionalization provides a robust method for attaching sensitive biomolecules, such as targeting peptides or imaging agents that have been modified to contain an aldehyde group, to the nanoparticle surface.

Lipid Nanoparticles (LNPs)

Lipid nanoparticles are leading platforms for the delivery of nucleic acids and other therapeutic agents. researchgate.net Surface modification of LNPs is crucial for achieving targeted delivery and improving their pharmacokinetic profiles. nih.gov The this compound linker is typically incorporated into LNPs by first conjugating it to a lipid anchor, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE). The amine group of the linker can be reacted with an activated DSPE derivative (e.g., DSPE-NHS ester) to form a stable amide bond, resulting in the functional lipid DSPE-PEG2-Aminooxy-Boc.

This functionalized lipid is then included in the lipid mixture during the formulation of the LNP. As the nanoparticles self-assemble, the lipid anchors incorporate into the lipid bilayer, positioning the PEG-linked, Boc-protected aminooxy groups on the LNP surface. This "post-insertion" or formulation-based method effectively decorates the LNP surface with reactive handles for subsequent bioconjugation, transforming the LNP into a platform for targeted therapeutic delivery. nih.gov

| Nanoparticle Type | Anchoring Chemistry via Amine Group | Subsequent Reaction via Aminooxy Group | Key Outcome |

| Gold Nanoparticle (AuNP) | Amide bond formation with carboxylated AuNP surface. | Oxime bond formation with aldehyde/ketone-modified ligands. | Covalent surface functionalization with targeting or imaging moieties. |

| Lipid Nanoparticle (LNP) | Conjugation to a lipid anchor (e.g., DSPE) prior to LNP formulation. | Oxime bond formation with aldehyde/ketone-modified ligands on the LNP surface. | Creation of targeted LNPs for specific cell or tissue delivery. |

Applications in Targeted Nanocarriers for Drug Delivery and Imaging

The ability to functionalize nanoparticles with this compound opens up vast possibilities for creating sophisticated nanocarriers for targeted drug delivery and molecular imaging. The bifunctional nature of the linker is central to attaching targeting ligands that can guide the nanocarrier to specific pathological sites, thereby increasing therapeutic efficacy and reducing off-target effects. nih.gov

Targeted Nanocarriers for Drug Delivery

Active targeting strategies aim to enhance the accumulation of nanocarriers at the desired site of action, such as a tumor. nih.gov This is achieved by decorating the nanoparticle surface with ligands that bind to receptors overexpressed on target cells. The functionalization strategy using this compound is ideal for this purpose.

After anchoring the linker to a nanoparticle (AuNP or LNP) and deprotecting the aminooxy group, a targeting ligand containing an aldehyde or ketone can be attached. For example, peptides containing a C-terminal aldehyde or antibodies modified with aldehyde groups can be conjugated to the aminooxy-functionalized nanoparticle via a stable oxime bond. axispharm.com The length of the PEG spacer, although short in this specific linker (PEG2), plays a role in the accessibility of the targeting ligand for receptor binding. Studies with various PEG linker lengths have shown that spacer length can significantly affect the targeting efficiency of nanocarriers. mdpi.com This modular approach allows for the development of highly specific drug delivery systems for various diseases.

| Targeting Ligand Class | Example | Target Receptor | Associated Disease |

| Peptides | RVG29 | Nicotinic Acetylcholine Receptor | Neurological Disorders |

| cRGD (Cyclic Arginine-Glycine-Aspartic acid) | Integrins (e.g., αvβ3) | Cancer | |

| Antibodies | Trastuzumab | HER2 (Human Epidermal Growth Factor Receptor 2) | Breast Cancer |

| Small Molecules | Folic Acid | Folate Receptor | Cancer (Ovarian, Lung) |

Targeted Nanocarriers for Imaging

In addition to therapeutic delivery, functionalized nanocarriers are powerful tools for molecular imaging. By attaching imaging agents instead of, or in addition to, therapeutic payloads, these nanoparticles can be used to visualize biological processes and diagnose diseases at an early stage.

The aminooxy group on the nanoparticle surface can be used to conjugate imaging probes, such as fluorescent dyes that have been derivatized with an aldehyde group. This allows for the creation of highly fluorescent nanoparticles that can be tracked in vitro and in vivo. For instance, conjugating an indocyanine green (ICG) derivative with a short PEG linker and a reactive group has been shown to improve the stability and performance of antibody-based imaging probes. nih.gov The covalent and stable oxime linkage ensures that the imaging agent does not prematurely detach from the nanocarrier, which is crucial for obtaining high-quality, high-contrast images with low background signal. This enables precise localization of tumors or other disease sites, facilitating diagnostics and guided surgery.

Bioorthogonal Chemistry Paradigms Enabled by T Boc Aminooxy Peg2 Amine

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications in Bioconjugation

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency, specificity, and biocompatibility under controlled conditions. acs.org This reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species. The azide-functionalized version of our subject linker, t-Boc-Aminooxy-PEG2-azide, is designed to participate in CuAAC reactions. nordicbiosite.commedchemexpress.comchemicalbook.com

In a typical bioconjugation application, a biomolecule of interest is first functionalized with a terminal alkyne. Subsequently, t-Boc-Aminooxy-PEG2-azide can be used to link this biomolecule to another molecule or a surface. The PEG2 spacer enhances the water solubility of the linker and the resulting conjugate, which is often beneficial in biological applications. The t-Boc protecting group on the aminooxy functionality can be retained during the CuAAC reaction and later removed under acidic conditions to expose the aminooxy group for a subsequent ligation step, enabling the creation of more complex bioconjugates. chemicalbook.com

The CuAAC reaction is widely used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where a target protein ligand and an E3 ligase ligand are joined by a linker. nordicbiosite.commedchemexpress.comtebubio.com The modular nature of the CuAAC reaction allows for the rapid assembly of libraries of PROTACs with different linkers to optimize their protein degradation activity.

| Parameter | Typical Condition | Remark |

| Reactants | Alkyne-modified biomolecule, t-Boc-Aminooxy-PEG2-azide | Equimolar or slight excess of the azide linker may be used. |

| Catalyst | Copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate) | The use of a copper-chelating ligand can improve reaction efficiency and reduce cytotoxicity. acs.org |

| Solvent | Aqueous buffers (e.g., PBS), often with a co-solvent like DMSO or t-butanol | The choice of solvent depends on the solubility of the reactants. |

| Temperature | Room temperature | The reaction is typically efficient at ambient temperatures. |

| Reaction Time | 1-4 hours | Reaction times can vary depending on the specific reactants and conditions. |

This table presents typical conditions for CuAAC reactions and is for illustrative purposes. Specific conditions for reactions involving t-Boc-Aminooxy-PEG2-azide may vary.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Cyclic Alkynes (DBCO, BCN)

A significant advancement in click chemistry for live-cell applications was the development of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction eliminates the need for a cytotoxic copper catalyst by utilizing a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. eurjchem.com t-Boc-Aminooxy-PEG2-azide is well-suited for SPAAC reactions, offering a copper-free method for bioconjugation. nordicbiosite.commedchemexpress.comchemicalbook.com

In a SPAAC-based bioconjugation strategy, a biomolecule is typically labeled with a strained alkyne (DBCO or BCN). The azide-containing linker, t-Boc-Aminooxy-PEG2-azide, can then be introduced to form a stable triazole linkage. This approach is particularly valuable for in vivo studies where the toxicity of copper is a concern. The kinetics of SPAAC are generally fast, allowing for efficient labeling at low concentrations of reactants.

| Cyclic Alkyne | Second-Order Rate Constant (k₂) | Key Features |

| DBCO (Dibenzocyclooctyne) | ~10⁻¹ M⁻¹s⁻¹ | High reactivity, hydrophobic. |

| BCN (Bicyclo[6.1.0]nonyne) | ~10⁻² - 10⁻¹ M⁻¹s⁻¹ | Good reactivity, relatively more hydrophilic than DBCO. |

This table provides representative kinetic data for SPAAC reactions. The actual rates for the reaction of t-Boc-Aminooxy-PEG2-azide with these cyclic alkynes may differ.

Oxime Ligation as a Versatile Bioorthogonal Reaction in Chemical Biology

Oxime ligation is a highly chemoselective reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond. acs.org This reaction is bioorthogonal as aldehydes and ketones are relatively rare in biological systems compared to other functional groups. After the deprotection of the t-Boc group, the aminooxy functionality of the linker is available to react with a carbonyl group. chemicalbook.com

This strategy is frequently employed for the site-specific modification of proteins. For instance, a ketone or aldehyde can be introduced into a protein either genetically, by incorporating an unnatural amino acid, or chemically, by modifying a specific amino acid side chain. The aminooxy-functionalized PEG linker can then be used to attach a payload, such as a fluorescent dye or a drug molecule, to the protein. The reaction proceeds under mild, physiological conditions, making it suitable for applications involving sensitive biomolecules. nih.gov

| Reactant 1 | Reactant 2 | pH | Catalyst | Product |

| Aldehyde-modified protein | Aminooxy-PEG2-amine (deprotected) | 6.0-7.0 | Aniline (B41778) (optional) | Oxime-linked conjugate |

| Ketone-modified protein | Aminooxy-PEG2-amine (deprotected) | 4.5-5.5 | Aniline (optional) | Oxime-linked conjugate |

This table illustrates typical conditions for oxime ligation. The optimal pH and the need for a catalyst can depend on the specific carbonyl compound.

Emerging Bioorthogonal Reactions and Future Directions in Site-Specific Labeling

The field of bioorthogonal chemistry is continuously evolving, with new reactions being developed to expand the toolkit for chemical biologists. researchgate.net Many of these emerging reactions focus on improving reaction kinetics, achieving orthogonality with existing chemistries, and minimizing the size of the reactive handles.

Reactions involving tetrazines and strained alkenes, for example, offer exceptionally fast kinetics and are orthogonal to the azide-alkyne and oxime ligation chemistries. conju-probe.com A trifunctional linker bearing an aminooxy group, an azide, and a third reactive handle could potentially be synthesized from t-Boc-Aminooxy-PEG2-amine, allowing for sequential or orthogonal labeling of multiple components in a complex biological system.

Future directions in site-specific labeling aim to achieve even greater control over the modification of biomolecules. nih.gov This includes the development of methods for labeling specific proteins within a cell with minimal perturbation. The use of small, highly reactive, and mutually orthogonal functional groups is key to this endeavor. Linkers like this compound, with their potential for derivatization, will continue to be valuable tools in the development and application of these next-generation bioorthogonal strategies. The modularity of such linkers allows for the incorporation of new reactive groups as they are discovered, ensuring their continued relevance in the ever-advancing field of chemical biology.

Research Methodologies and Analytical Considerations for T Boc Aminooxy Peg2 Amine Conjugates

Spectroscopic and Chromatographic Characterization Techniques for Reaction Products

Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining the molecular weight of the conjugate, which provides direct evidence of a successful conjugation reaction.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This technique is widely used for the characterization of PEGylated proteins, providing information on the average molecular weight and the degree of PEGylation.

Electrospray Ionization (ESI) MS: Often coupled with liquid chromatography (LC/MS), ESI-MS is a powerful and sensitive method for analyzing PEGylated molecules. ingenieria-analitica.comenovatia.com A significant challenge in analyzing PEG conjugates is the complexity of the resulting spectra due to the heterogeneity of PEG and the multiple charge states of the protein. ingenieria-analitica.comnih.gov To simplify the spectra, a charge-stripping agent, such as triethylamine (B128534) (TEA) or diethylmethylamine (DEMA), can be added post-column. ingenieria-analitica.comnih.govacs.org This reduces the charge states of the PEGylated compounds, leading to a clearer and more easily interpretable mass spectrum. ingenieria-analitica.comnih.gov

Chromatography: Chromatographic methods are fundamental for separating the conjugate from unreacted starting materials and for analyzing the product's purity and size distribution.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both the analysis and purification of PEGylated conjugates. Reversed-phase HPLC (RP-HPLC) can separate molecules based on hydrophobicity, while size-exclusion chromatography (SEC) separates them based on hydrodynamic volume, which is useful for assessing aggregation and the distribution of PEGylated species. chromatographyonline.com The choice of mobile phase and column is critical; for instance, when using tetrahydrofuran (B95107) (THF) as an eluent for PEG analysis on styrene-divinylbenzene columns, distorted peak shapes can occur, which may be mitigated by preconditioning the column. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a powerful two-dimensional analysis, allowing for the separation of different species in a mixture followed by their precise mass determination. ingenieria-analitica.comacs.org This is particularly useful for identifying positional isomers formed during PEGylation and for quantifying free PEG in a sample.

Spectroscopy:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the detailed structural elucidation of the linker and the final conjugate, confirming the presence of specific chemical bonds and the integrity of the molecular structure.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to verify the conjugation by identifying the characteristic vibrational frequencies of the newly formed bonds, such as the oxime linkage (C=N-O). acs.org

| Technique | Information Provided | Key Considerations |

| MALDI-TOF MS | Average molecular weight, degree of PEGylation. | Primarily qualitative. |

| ESI-LC/MS | Precise molecular weight, heterogeneity, identification of impurities. ingenieria-analitica.comenovatia.com | Spectral complexity can be high; use of charge-stripping agents like TEA can simplify spectra. ingenieria-analitica.comnih.gov |

| RP-HPLC | Purity assessment, separation of reactants from products. | Method conditions must be optimized for each specific conjugate. |

| SEC-HPLC | Analysis of molecular weight distribution and detection of aggregates. | Useful for monitoring the consistency of the PEGylation process. |

| NMR Spectroscopy | Detailed structural confirmation of the conjugate. acs.org | Requires higher sample concentrations compared to MS. |

| FTIR Spectroscopy | Verification of covalent bond formation (e.g., oxime linkage). acs.org | Provides information on functional groups present. |

Strategies for Purity Assessment and Quality Control in Synthetic Procedures

Ensuring the purity and quality of t-Boc-Aminooxy-PEG2-amine conjugates is critical for their reliable use in research applications. A robust quality control strategy involves the characterization of both the bifunctional linker itself and the final bioconjugate. thermofisher.com

The quality control process begins with the starting materials. The this compound linker should be assessed for identity and purity using techniques like NMR and MS to confirm its structure and a high-performance liquid chromatography (HPLC) method to determine its purity, which is typically expected to be ≥95%. glycomindsynth.com

For the final conjugate, a multi-faceted approach to purity assessment is necessary:

Removal of Unreacted Materials: The primary goal is to separate the desired conjugate from excess linker, unreacted target molecules, and any reaction by-products. Chromatographic techniques such as Size-Exclusion Chromatography (SEC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are the most common methods for this purification and subsequent purity analysis.

Detection of Aggregates: PEGylation can sometimes induce aggregation of biomolecules. SEC is the principal method used to detect and quantify high-molecular-weight aggregates, ensuring the final product is predominantly monomeric.

Confirmation of Conjugate Identity: After purification, the identity of the conjugate must be confirmed. Mass spectrometry (LC-MS) is used to verify the expected molecular weight, confirming the successful conjugation of the linker to the target molecule. ingenieria-analitica.com

Quantification of Free PEG: It is important to quantify the amount of unconjugated PEG linker remaining in the final product. HPLC coupled with detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS/MS) can be used for the sensitive quantitation of free PEG. researchgate.net

| Quality Control Parameter | Analytical Method | Purpose |

| Identity of Starting Linker | NMR, MS | Confirms the chemical structure of this compound. |

| Purity of Starting Linker | HPLC | Determines the percentage purity of the linker before conjugation. |

| Macromolecular Purity | SEC-HPLC | Separates and quantifies the conjugate from aggregates and unreacted biomolecules. |

| Confirmation of Conjugation | LC-MS | Verifies the correct molecular weight of the final conjugate. ingenieria-analitica.com |

| Residual Free Linker | RP-HPLC with ELSD or MS | Quantifies the amount of unconjugated this compound in the final product. researchgate.net |

| Structural Integrity | FTIR, Circular Dichroism | Assesses that the conjugation process has not adversely affected the structure of the biomolecule. acs.org |

Optimization of Reaction Conditions for High Yield and Specificity in Conjugation Reactions

The primary conjugation reaction for this compound involves the formation of a stable oxime bond between its aminooxy group and a carbonyl group (aldehyde or ketone) on the target molecule. nih.govaxispharm.com The efficiency and specificity of this oxime ligation are highly dependent on the reaction conditions.

Key parameters for optimization include:

pH: Oxime ligation reactions are typically most efficient in a slightly acidic environment, with an optimal pH range of 4 to 5. nih.govacs.org However, for biomolecules that are not stable under these conditions, the reaction can be performed at a neutral pH (pH 7), although the rate may be slower. acs.org

Catalysts: The rate of oxime formation can be significantly enhanced by the use of nucleophilic catalysts. Aniline (B41778) and its derivatives are commonly used for this purpose. nih.govacs.org Recent studies have shown that substituted anilines, such as p-phenylenediamine (B122844) (pPDA) and m-phenylenediamine (B132917) (mPDA), can be superior catalysts. acs.orgacs.org For example, p-phenylenediamine at 10 mM was found to be more effective than aniline across a pH range of 4-7. acs.org At neutral pH, it resulted in a 120-fold faster rate of protein PEGylation compared to the uncatalyzed reaction and was 19-fold faster than the aniline-catalyzed reaction. acs.org The higher aqueous solubility of catalysts like mPDA allows them to be used at higher concentrations, leading to more efficient catalysis. acs.org

Temperature and Concentration: Increasing the temperature can improve the reaction rate, but care must be taken to avoid denaturation of the biomolecule. Similarly, increasing the concentration of the reactants can drive the reaction forward. However, using a large excess of one reactant can lead to side reactions or difficulties in purification. nih.gov For instance, in one study, increasing the excess of d-glucose (B1605176) from 1 equivalent to 100 equivalents with pPDA as the catalyst improved the reaction rate but also induced dimerization of the peptide conjugate. nih.gov This issue was resolved by switching the catalyst to aniline, which has a single amine group. nih.gov

The goal of optimization is to find a balance of these parameters that maximizes the yield of the desired conjugate while minimizing side reactions and preserving the integrity of the biomolecule.

| Parameter | General Range/Condition | Effect on Reaction | Reference Finding |

| pH | 4.0 - 7.0 | Optimal rates are typically achieved at acidic pH (4-5), but catalysis allows for efficient reaction at neutral pH. acs.org | p-Phenylenediamine is an effective catalyst throughout the pH range of 4–7. acs.org |

| Catalyst | Aniline, p-phenylenediamine (pPDA), m-phenylenediamine (mPDA) | Nucleophilic catalysts significantly increase the rate of oxime formation. nih.govacs.org | mPDA was found to be up to 15 times more efficient than aniline for labeling a protein. acs.org |

| Catalyst Concentration | 2 mM - 10 mM | Higher catalyst concentration generally leads to a faster reaction rate. acs.org | p-Phenylenediamine was highly effective at neutral pH, even at a low concentration of 2 mM. acs.org |

| Temperature | Room Temperature to 75°C | Higher temperatures can increase reaction kinetics but risk biomolecule degradation. nih.gov | Increasing temperature to 75°C improved the reaction rate but also induced unexpected dimerization in one specific peptide conjugation. nih.gov |

| Reactant Stoichiometry | 1 to 100 equivalents of carbonyl compound | A moderate excess of the smaller molecule (e.g., the PEG linker) is often used to drive the reaction to completion. | Using a 100-fold excess of d-glucose led to dimerization, which was resolved by changing the catalyst. nih.gov |

Design and Validation of Novel Research Assays for Functional Assessment

After a this compound conjugate has been synthesized and purified, it is crucial to assess its functionality to ensure that the conjugation process has not compromised the biological activity of the attached molecule. acs.org The design and validation of appropriate research assays are key to this functional assessment.

Assay Design:

The choice of assay depends on the nature of the conjugated biomolecule (e.g., antibody, peptide, small molecule) and its intended biological function.

Ligand-Binding Assays: If the conjugate is designed to bind to a specific target, such as a receptor or antigen, its binding affinity should be evaluated. Enzyme-Linked Immunosorbent Assays (ELISA) are commonly used for this purpose. njbio.comvectorlabs.com These assays can quantify the interaction between the conjugate and its immobilized target, allowing for a comparison of binding activity before and after conjugation.

Cell-Based Functional Assays: These assays are critical for evaluating the biological activity of the conjugate in a more physiologically relevant context. njbio.compromega.com Examples include:

Cytotoxicity Assays: If the conjugate is an antibody-drug conjugate (ADC), its ability to kill target cells is a primary measure of its function. njbio.com

Reporter Gene Assays: These assays can be used to measure the ability of a conjugate to activate or inhibit a specific cellular signaling pathway. promega.com

Internalization Assays: For conjugates that need to be internalized by cells to exert their effect, assays can be designed to measure the extent and rate of cellular uptake. njbio.com

Assay Validation:

Once an assay is designed, it must be validated to ensure the results are accurate and reproducible. Key validation parameters include:

Specificity: The assay should specifically measure the intended biological function without interference from other components in the sample.

Sensitivity: The assay should be able to detect the conjugate's activity over a relevant concentration range.

Reproducibility: The assay must yield consistent results when performed multiple times under the same conditions. njbio.com

Accuracy: The results of the assay should reflect the true functional activity of the conjugate.

| Assay Type | Purpose | Example | Readout |